- Imidazopyrazine compound useful in treatment of various diseases and its preparation, World Intellectual Property Organization, , ,

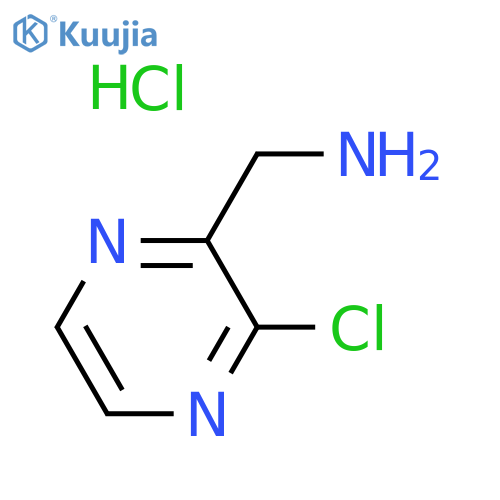

Cas no 939412-86-9 ((3-chloropyrazin-2-yl)methanamine;hydrochloride)

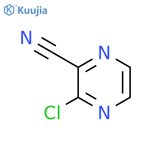

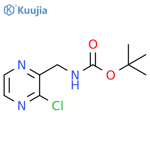

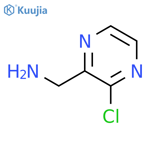

939412-86-9 structure

Produktname:(3-chloropyrazin-2-yl)methanamine;hydrochloride

CAS-Nr.:939412-86-9

MF:C5H7Cl2N3

MW:180.035178422928

MDL:MFCD09910171

CID:1003647

PubChem ID:42614233

(3-chloropyrazin-2-yl)methanamine;hydrochloride Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- (3-Chloropyrazin-2-yl)methanamine hydrochloride

- (3-Chloropyrazin-2-yl)MethanaMine hydrochloridehydrochloride

- (3-Chloropyrazin-2-yl)MethanaMine, HCl

- 2-Chloro-3-aminomethylpyrazine hydrochloride

- (3-chloropyrazin-2-yl)methanamine;hydrochloride

- 939412-86-9

- 3-Chloropyrazin-2-yl)MethanaMine hydrochloride

- CS-W003691

- C-(3-chloro-pyrazin-2-yl)-methylamine hydrochloride

- (3-chloropyrazin-2-yl)methanamine,hydrochloride

- 2-(Aminomethyl)-3-chloropyrazine Hydrochloride

- F2167-5175

- 3-CHLOROPYRAZINE-2-YL-METHYLAMINE HYDROCHLORIDE

- SB10280

- (3-chloropyrazin-2-yl)methanamine.hydrochloride

- AKOS005258965

- 2-AMINOMETHYL-3-CHLOROPYRAZINE HYDROCHLORIDE

- (3-chloropyrazin-2-yl)methanaminehydrochloride

- c-(3-chloropyrazin-2-yl)methylamine hydrochloride salt

- (3-CHLOROPYRAZIN-2-YL)METHANAMINE HCL

- BCP20593

- 1-(3-CHLOROPYRAZIN-2-YL)METHANAMINE HYDROCHLORIDE

- YYVVOYJKQZWKFS-UHFFFAOYSA-N

- c-(3-chloro-pyrazin-2-yl)-methylamine hydrochloride salt

- AC-31346

- (3-Chloro-pyrazin-2-yl)methanamine hydrochloride

- EN300-208273

- 1-(3-Chloropyrazin-2-yl)methanamine--hydrogen chloride (1/1)

- (3-Chloro-pyrazin-2-yl)-methanamine hydrochloride

- Z2472857434

- 2-Aminomethyl-3-chloropyrazine HCl

- SY025231

- MFCD09910171

- DS-14040

- SCHEMBL593446

- DB-353373

- (3-chloropyrazin-2-yl)methanamine HCl salt

- DTXSID00655074

-

- MDL: MFCD09910171

- Inchi: 1S/C5H6ClN3.ClH/c6-5-4(3-7)8-1-2-9-5;/h1-2H,3,7H2;1H

- InChI-Schlüssel: YYVVOYJKQZWKFS-UHFFFAOYSA-N

- Lächelt: Cl.ClC1C(CN)=NC=CN=1

Berechnete Eigenschaften

- Genaue Masse: 179.0017026g/mol

- Monoisotopenmasse: 179.0017026g/mol

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 1

- Anzahl der Akzeptoren für Wasserstoffbindungen: 3

- Schwere Atomanzahl: 10

- Anzahl drehbarer Bindungen: 1

- Komplexität: 88.3

- Anzahl kovalent gebundener Einheiten: 2

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Topologische Polaroberfläche: 51.8Ų

(3-chloropyrazin-2-yl)methanamine;hydrochloride Sicherheitsinformationen

- Signalwort:Warning

- Gefahrenhinweis: H302-H315-H319-H335

- Warnhinweis: P261-P305+P351+P338

- Lagerzustand:Inert atmosphere,2-8°C

(3-chloropyrazin-2-yl)methanamine;hydrochloride Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-208273-0.25g |

(3-chloropyrazin-2-yl)methanamine hydrochloride |

939412-86-9 | 95.0% | 0.25g |

$19.0 | 2025-02-20 | |

| Enamine | EN300-208273-25.0g |

(3-chloropyrazin-2-yl)methanamine hydrochloride |

939412-86-9 | 95.0% | 25.0g |

$148.0 | 2025-02-20 | |

| abcr | AB285946-10 g |

2-Aminomethyl-3-chloropyrazine hydrochloride, 95%; . |

939412-86-9 | 95% | 10 g |

€97.60 | 2023-07-20 | |

| Life Chemicals | F2167-5175-2.5g |

1-(3-chloropyrazin-2-yl)methanamine hydrochloride |

939412-86-9 | 95% | 2.5g |

$40.0 | 2023-11-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1052824-25g |

(3-Chloropyrazin-2-yl)methanamine hydrochloride |

939412-86-9 | 97% | 25g |

¥360.00 | 2024-04-24 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB01391-01-100G |

(3-chloropyrazin-2-yl)methanamine;hydrochloride |

939412-86-9 | 97% | 100g |

¥ 1,900.00 | 2023-04-12 | |

| Apollo Scientific | OR301313-5g |

(3-Chloropyrazin-2-yl)methanamine hydrochloride |

939412-86-9 | 96% | 5g |

£329.00 | 2023-09-01 | |

| Life Chemicals | F2167-5175-1g |

1-(3-chloropyrazin-2-yl)methanamine hydrochloride |

939412-86-9 | 95% | 1g |

$21.0 | 2023-11-21 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NT042-50mg |

(3-chloropyrazin-2-yl)methanamine;hydrochloride |

939412-86-9 | 95% | 50mg |

67CNY | 2021-05-08 | |

| Chemenu | CM120390-100g |

2-(Aminomethyl)-3-chloropyrazine Hydrochloride |

939412-86-9 | 95%+ | 100g |

$2917 | 2021-08-06 |

(3-chloropyrazin-2-yl)methanamine;hydrochloride Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Acetic acid ; 1.5 d, rt

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Reagents: Acetic acid , Hydrogen Catalysts: Nickel Solvents: Water ; overnight, 4 bar, rt

1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Ethyl acetate ; 50 °C; cooled; 30 min; > 1 d, rt

1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Ethyl acetate ; 50 °C; cooled; 30 min; > 1 d, rt

Referenz

- Bicyclic heterocycles as BTK inhibitors and their preparation, World Intellectual Property Organization, , ,

Herstellungsverfahren 3

Reaktionsbedingungen

1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Acetic acid , Water ; overnight, 4 bar, rt

1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Ethyl acetate ; 30 min, cooled; > 1 d, rt

1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Ethyl acetate ; 30 min, cooled; > 1 d, rt

Referenz

- Therapeutic combinations of a BTK inhibitor, a PI3K inhibitor, a JAK-2 inhibitor and/or a CDK4/6 inhibitor, World Intellectual Property Organization, , ,

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Acetic acid ; 4.5 - 5 kg/cm2, 30 °C → 45 °C; 3 h, 40 - 45 °C

Referenz

- Improved process for the preparation of 4-{8-amino-3-[(2S)-1-(but-2-ynoyl)pyrrolidin-2-yl]imidazo[1,5-a]pyrazin-1-yl)}-N-(pyridine-2-yl)benzamide, India, , ,

Herstellungsverfahren 5

Reaktionsbedingungen

Referenz

- 4-IMIDAZOPYRIDAZIN-1-YL-BENZAMIDES AND 4-IMIDAZOTRIAZIN-1-YL-BENZAMIDES BTK INHIBITORS, United States, , ,

Herstellungsverfahren 6

Reaktionsbedingungen

1.1 Reagents: Hydrochloric acid Solvents: Isopropanol ; 25 - 30 °C; 1 h, 50 - 55 °C; 35 °C → 5 °C; 1 h, 0 - 5 °C

Referenz

- Improved process for preparation of intermediates of Brutons tyrosine kinase inhibitor, India, , ,

Herstellungsverfahren 7

Reaktionsbedingungen

1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Acetic acid ; 48 h, 1 MPa, rt

Referenz

- Preparation of imidazo[1,5-a]pyrazine derivatives as BTK inhibitors, World Intellectual Property Organization, , ,

Herstellungsverfahren 8

Reaktionsbedingungen

1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate

Referenz

- Preparation of deurated imidazopyrazines useful as selective btk inhibitors, China, , ,

Herstellungsverfahren 9

Reaktionsbedingungen

Referenz

- BTK inhibitors to treat solid tumors through modulation of the tumor microenvironment, World Intellectual Property Organization, , ,

Herstellungsverfahren 10

Reaktionsbedingungen

1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Acetic acid ; 48 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; rt

Referenz

- Preparation of pyrazolopyridinamines, pyrazolopyrimidinamines and imidazopyrazinamines as tyrosine kinase inhibitors, World Intellectual Property Organization, , ,

Herstellungsverfahren 11

Reaktionsbedingungen

1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Acetic acid , Water ; overnight, 4 bar, rt

1.2 Solvents: Ethyl acetate ; 50 °C; cooled

1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether ; 30 min, cooled; > 1 d, rt

1.2 Solvents: Ethyl acetate ; 50 °C; cooled

1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether ; 30 min, cooled; > 1 d, rt

Referenz

- Preparation of imidazopyridazinylbenzamide derivatives and analogs for use as Btk inhibitors, World Intellectual Property Organization, , ,

Herstellungsverfahren 12

Reaktionsbedingungen

1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Acetic acid , Water ; overnight, 4 bar, rt

1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Ethyl acetate ; 30 min, cooled; 2 d, rt

1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Ethyl acetate ; 30 min, cooled; 2 d, rt

Referenz

- Preparation of imidazopyrazinylbenzamide derivatives and analogs for use as Btk inhibitors, World Intellectual Property Organization, , ,

Herstellungsverfahren 13

Reaktionsbedingungen

1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Acetic acid , Water ; overnight, 4 bar, rt

1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Ethyl acetate ; 30 min, cooled; > 1 d, rt

1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Ethyl acetate ; 30 min, cooled; > 1 d, rt

Referenz

- Therapeutic combinations of a BTK inhibitor, a PI3K inhibitor, a JAK-2 inhibitor, a PD-1 inhibitor and/or a PD-L1 inhibitor, World Intellectual Property Organization, , ,

Herstellungsverfahren 14

Reaktionsbedingungen

1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Acetic acid , Water ; overnight, 4 bar, rt

1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; 30 min, 0 °C; > 1 d, rt

1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; 30 min, 0 °C; > 1 d, rt

Referenz

- Therapeutic combinations of a BTK inhibitor, a PI3K inhibitor, a JAK-2 inhibitor, and/or a Bcl-2 inhibitor, World Intellectual Property Organization, , ,

Herstellungsverfahren 15

Reaktionsbedingungen

1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Acetic acid , Water ; 15 h, 4 bar, rt

1.2 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane , Ethyl acetate ; cooled; 18 h, rt

1.2 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane , Ethyl acetate ; cooled; 18 h, rt

Referenz

- Preparation of heteroaromatic NMDA receptor modulators for treating neuropsychiatric disorders, World Intellectual Property Organization, , ,

Herstellungsverfahren 16

Reaktionsbedingungen

1.1 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 1 h, rt → reflux

1.2 Reagents: Sodium carbonate Solvents: Water

1.2 Reagents: Sodium carbonate Solvents: Water

Referenz

- Process for the preparation of substituted imidazo[1,5-a]pyrazines, United States, , ,

(3-chloropyrazin-2-yl)methanamine;hydrochloride Raw materials

- 3-Chloropyrazine-2-carbonitrile

- tert-butyl N-[(3-chloropyrazin-2-yl)methyl]carbamate

- (3-Chloropyrazin-2-yl)methanamine

(3-chloropyrazin-2-yl)methanamine;hydrochloride Preparation Products

(3-chloropyrazin-2-yl)methanamine;hydrochloride Verwandte Literatur

-

Th. A. Steriotis,K. L. Stefanopoulos,U. Keiderling,A. De Stefanis,A. A. G. Tomlinson Chem. Commun., 2002, 2396-2397

-

Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046

-

Kyungsoo Oh,Jian-Yuan Li,Jinhyang Ryu Org. Biomol. Chem., 2010,8, 3015-3024

-

A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711

-

Alberto Villa,Nikolaos Dimitratos,Carine E. Chan-Thaw,Ceri Hammond,Gabriel M. Veith,Di Wang,Maela Manzoli,Laura Prati,Graham J. Hutchings Chem. Soc. Rev., 2016,45, 4953-4994

939412-86-9 ((3-chloropyrazin-2-yl)methanamine;hydrochloride) Verwandte Produkte

- 2171622-88-9(1-6-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidocyclopropane-1-carboxylic acid)

- 2171426-65-4(3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methyl-2-phenylacetamido-2-methylpropanoic acid)

- 1416713-78-4(6-Phthalazinecarboxylic acid, 1-chloro-, methyl ester)

- 70404-22-7(1,3-dimethyl-7-(4-methylphenyl)methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione)

- 860609-02-5(4-Chloro-N-[(4-methylphenyl)methyl]-2-nitroaniline)

- 2227783-58-4((2S)-2-(4-methoxy-3-methylphenyl)oxirane)

- 157-48-2(1-Oxaspiro[2.3]hexane)

- 2229316-90-7(tert-butyl 2-(2-fluoro-4-methylphenyl)piperazine-1-carboxylate)

- 1025032-70-5(N-[2-(4-acetylpiperazin-1-yl)-1-(4-methylbenzenesulfonyl)-2-oxoethyl]-4-methoxybenzamide)

- 2408840-43-5((S)-Imlunestrant tosylate)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:939412-86-9)(3-chloropyrazin-2-yl)methanamine;hydrochloride

Reinheit:99%/99%

Menge:100g/500g

Preis ($):194.0/967.0